BAY 60-6583
Overview
Description
BAY 60-6583 is a selective agonist for the adenosine A2B receptor. It has been shown to provide protection from ischemia (lack of oxygen due to blocked blood supply) in both the heart and kidney of test animals. Additionally, it has been beneficial in the treatment of acute lung and brain injury, and has claimed anti-aging and anti-obesity effects .
Mechanism of Action
Target of Action
The primary target of 2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide is the adenosine A2B receptor (A2B AR) . This receptor is a part of the adenosine receptor group of G protein-coupled receptors that are involved in a variety of physiological processes.
Mode of Action
2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide acts as a partial agonist at the adenosine A2B receptors . This means it binds to the A2B AR and partially activates the receptor, leading to a response. Its efficacy is significantly less than that of adenosine or the adenosine derivative neca .
Biochemical Pathways
Upon binding to the A2B AR, this compound influences the accumulation of cyclic adenosine monophosphate (cAMP) and mobilization of calcium . These are key secondary messengers in cellular signal transduction pathways. The exact downstream effects can vary depending on the specific cell type and the level of A2B AR expression .
Result of Action
The activation of A2B AR by this compound can have various molecular and cellular effects, depending on the specific physiological context. For instance, in Jurkat T cells, this compound antagonizes the agonistic effect of NECA and adenosine as determined in cAMP accumulation assays .
Action Environment
Environmental factors such as the presence of other ligands, the expression level of the A2B AR, and the specific cell type can influence the action, efficacy, and stability of this compound . For example, at high levels of the physiologic agonist adenosine, this compound may act as an antagonist and block the effects of adenosine at A2B receptors .
Biochemical Analysis
Biochemical Properties
This compound interacts with the adenosine A2B receptor, a protein that plays a crucial role in biochemical reactions . The nature of these interactions involves the compound acting as an agonist, meaning it binds to the receptor and activates it .
Cellular Effects
2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide influences cell function by interacting with the adenosine A2B receptor. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the adenosine A2B receptor. This binding interaction activates the receptor, leading to changes in gene expression and potentially influencing enzyme activity .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully elucidated. As a potent and selective adenosine A2B receptor agonist, it is likely that its effects would vary with dosage .
Metabolic Pathways
Given its interaction with the adenosine A2B receptor, it may influence metabolic flux or metabolite levels .
Transport and Distribution
Given its interaction with the adenosine A2B receptor, it may interact with transporters or binding proteins .
Subcellular Localization
Given its interaction with the adenosine A2B receptor, it may be directed to specific compartments or organelles .
Preparation Methods
The synthesis of BAY 60-6583 involves several steps, starting with the preparation of the core pyridine structure. The synthetic route typically includes the following steps:
Formation of the pyridine core: This involves the reaction of appropriate nitriles and amines to form the pyridine ring.
Thioether formation: The final step involves the formation of the thioether linkage by reacting the pyridine derivative with a suitable thiol compound.
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the above synthetic route to ensure high yield and purity.
Chemical Reactions Analysis
BAY 60-6583 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring, to introduce different substituents.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BAY 60-6583 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the adenosine A2B receptor and its signaling pathways.
Biology: The compound is used to investigate the role of adenosine receptors in various biological processes, including inflammation and immune response.
Medicine: this compound has shown potential in the treatment of ischemic conditions, acute lung and brain injury, and metabolic disorders like obesity.
Comparison with Similar Compounds
BAY 60-6583 is unique in its high selectivity and potency for the adenosine A2B receptor compared to other adenosine receptor agonists. Similar compounds include:
NECA (5’-N-Ethylcarboxamidoadenosine): A non-selective adenosine receptor agonist.
CGS-21680: A selective agonist for the adenosine A2A receptor.
Cl-IB-MECA (2-Chloro-N6-(3-iodobenzyl)-adenosine-5’-N-methyluronamide): A selective agonist for the adenosine A3 receptor.
This compound’s selectivity for the A2B receptor makes it particularly useful for studying the specific roles of this receptor in various physiological and pathological processes .
Properties
IUPAC Name |
2-[6-amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c20-7-14-17(12-3-5-13(6-4-12)26-9-11-1-2-11)15(8-21)19(24-18(14)23)27-10-16(22)25/h3-6,11H,1-2,9-10H2,(H2,22,25)(H2,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYHZMAZUWOXNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)C3=C(C(=NC(=C3C#N)SCC(=O)N)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028169 | |
Record name | 2-[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910487-58-0 | |
Record name | 2-[[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]-2-pyridinyl]thio]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910487-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAY 60-6583 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910487580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAY-60-6583 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAT5472LHH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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